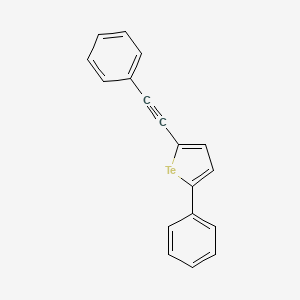

2-Phenyl-5-(phenylethynyl)tellurophene

Beschreibung

Eigenschaften

CAS-Nummer |

920977-36-2 |

|---|---|

Molekularformel |

C18H12Te |

Molekulargewicht |

355.9 g/mol |

IUPAC-Name |

2-phenyl-5-(2-phenylethynyl)tellurophene |

InChI |

InChI=1S/C18H12Te/c1-3-7-15(8-4-1)11-12-17-13-14-18(19-17)16-9-5-2-6-10-16/h1-10,13-14H |

InChI-Schlüssel |

GHPGQUXKCFOCPI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C#CC2=CC=C([Te]2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Building Block Strategies

The assembly of 2-phenyl-5-(phenylethynyl)tellurophene necessitates the prior synthesis of its constituent building blocks: the acetylenic fragments and the tellurophene (B1218086) core precursors.

Synthesis of Acetylenic Building Blocks

The formation of the phenylethynyl group is a critical step. Terminal alkynes like phenylacetylene (B144264) are versatile building blocks in organic chemistry. researchgate.net Their synthesis can be achieved through various methods, often involving the elimination of dihalides or the coupling of smaller acetylenic units.

A key precursor for the direct synthesis of the target molecule's backbone is 1,4-diphenyl-1,3-butadiyne. This symmetrical diyne can be synthesized through oxidative coupling reactions of phenylacetylene. The Glaser coupling, or its modern variations, provides a direct route to such symmetrical diynes.

Unsymmetrically substituted diarylbutadiynes can also be prepared, often requiring a stepwise approach involving the protection of a terminal alkyne, followed by coupling and deprotection. nih.gov For instance, a Sonogashira coupling can be employed to connect an aryl halide with a protected acetylene (B1199291) derivative, followed by deprotection and a subsequent coupling step. wikipedia.orgorganic-chemistry.org

Preparation of Tellurophene Core Precursors

The introduction of the tellurium heteroatom is central to the synthesis. This is typically achieved using a telluride salt, with sodium telluride (Na₂Te) being a common choice. wikipedia.org

Telluride Salts: Sodium telluride is highly air-sensitive and is often prepared in situ to ensure its reactivity. wikipedia.org Common methods for its preparation involve the reduction of elemental tellurium.

One convenient method utilizes sodium borohydride (B1222165) (NaBH₄) as the reducing agent in a suitable solvent like water or DMF. researchgate.netmdpi.com The reaction proceeds by reducing tellurium powder to the telluride anion (Te²⁻). mdpi.com

Another approach employs sodium hydroxymethanesulfinate dihydrate (Rongalite) to reduce elemental tellurium, forming the water-soluble sodium telluride. nih.gov

The choice of solvent and reducing agent can be critical for the subsequent reactions, influencing the nucleophilicity and solubility of the telluride species. wikipedia.org While water can be used, polar aprotic solvents like DMF are sometimes preferred as they can enhance the solubility of other reactants. wikipedia.org

1,3-Butadiyne Derivatives: Substituted 1,3-butadiynes are the key building blocks that react with the telluride salt to form the tellurophene ring. wikipedia.orgwikipedia.org For the synthesis of 2,5-disubstituted tellurophenes, a symmetrically or unsymmetrically substituted 1,4-diaryl-1,3-butadiyne is required.

Direct Synthesis Routes to 2-Phenyl-5-(phenylethynyl)tellurophene

With the necessary precursors in hand, the final assembly of 2-phenyl-5-(phenylethynyl)tellurophene can be approached through several synthetic strategies.

Ring-Closing Reactions

The most direct method for constructing the 2,5-disubstituted tellurophene ring is through the cyclization of a 1,4-disubstituted-1,3-butadiyne with a telluride salt. wikipedia.orgwikipedia.org

In a typical procedure, the 1,4-diaryl-1,3-butadiyne is reacted with in situ generated sodium telluride. wikipedia.org The telluride anion acts as a nucleophile, attacking the diyne system to initiate the ring-closing cascade, ultimately forming the stable five-membered tellurophene ring. This method is a general approach for preparing 2,5-disubstituted tellurophenes. wikipedia.org

For the specific synthesis of 2-phenyl-5-(phenylethynyl)tellurophene, an unsymmetrical diyne, 1-phenyl-4-(phenylethynyl)-1,3-butadiyne, would be the ideal starting material for a direct ring-closing reaction. However, the synthesis of such unsymmetrical diynes can be challenging.

An alternative, though less direct, route could involve the synthesis of a symmetrically substituted tellurophene, such as 2,5-bis(phenylethynyl)tellurophene, followed by a selective monofunctionalization, though this would likely be a more complex synthetic endeavor.

Organometallic Coupling Approaches

Organometallic cross-coupling reactions provide a powerful and versatile alternative for the synthesis of highly substituted aromatic and heteroaromatic systems, including tellurophenes.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it represents a highly effective method for forming carbon-carbon triple bonds. wikipedia.orgorganic-chemistry.org This reaction can be adapted for the synthesis of 2-phenyl-5-(phenylethynyl)tellurophene in a stepwise manner.

A plausible synthetic route would involve the initial synthesis of a 2,5-dihalotellurophene. This dihalogenated tellurophene can then undergo sequential Sonogashira couplings. By carefully controlling the stoichiometry of the reagents, it is possible to first introduce a phenyl group via a Suzuki or Stille coupling, followed by the introduction of the phenylethynyl group using a Sonogashira coupling with phenylacetylene.

Alternatively, one could start with a 2-halo-5-ethynyltellurophene and couple it with an aryl halide. A more direct approach could involve a one-pot, pseudo five-component synthesis. This strategy, which has been successfully applied for the synthesis of 2,5-diarylthiophenes, combines a Sonogashira-Glaser coupling to form the 1,4-diaryl-1,3-butadiyne in situ, followed by a base-mediated cyclization with a sulfide (B99878) source. d-nb.infobeilstein-journals.org A similar approach using a telluride source could potentially yield the desired 2,5-disubstituted tellurophene.

The Sonogashira reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine, which also often serves as the solvent. wikipedia.org The reaction conditions are generally mild, allowing for a broad substrate scope. wikipedia.org

The table below summarizes the key organometallic coupling reactions that could be employed in the synthesis of 2-phenyl-5-(phenylethynyl)tellurophene.

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Aryl/Vinyl Halide (e.g., 2-Iodo-5-phenyltellurophene) | Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl-substituted Alkyne |

| Suzuki Coupling | Organoboron Compound (e.g., Phenylboronic acid) | Aryl/Vinyl Halide (e.g., 2,5-Diiodotellurophene) | Pd catalyst, Base | Biaryl/Aryl-vinyl Compound |

| Stille Coupling | Organostannane Compound | Aryl/Vinyl Halide | Pd catalyst | Coupled Product |

Cascade and One-Pot Strategies for Functionalized Tellurophenes

Cascade and one-pot reactions offer an efficient and atom-economical route to complex molecules from simple precursors. For the synthesis of tellurophenes, a notable one-pot strategy involves the reaction of substituted 1,1-dibromo-1-en-3-ynes with telluride salts. This method proceeds through a cascade of reactions including reductive debromination, hydrotelluration, nucleophilic cyclization, and aromatization to yield the functionalized tellurophene. acs.org

A plausible one-pot synthesis of 2-Phenyl-5-(phenylethynyl)tellurophene could start from a suitably substituted 1,1-dibromo-1-en-3-yne precursor. The reaction with a telluride source, such as sodium telluride (Na₂Te) generated in situ, would be expected to furnish the desired product. The polarity of the solvent system has been shown to significantly influence the reactivity of the telluride salts in these reactions. acs.org

Post-Synthetic Modifications and Functionalization of 2-Phenyl-5-(phenylethynyl)tellurophene

The inherent reactivity of the tellurium atom and the aromatic tellurophene ring allows for a range of post-synthetic modifications.

Halogenation and Related Oxidative Additions

The tellurium center in tellurophenes is susceptible to oxidation. A well-documented reaction is the oxidative addition of halogens, such as bromine, to the tellurium atom. This reaction transforms the Te(II) center to a hypervalent Te(IV) state. For instance, the reaction of 2,5-diphenyltellurophene with bromine leads to the formation of the corresponding dibrominated product. acs.org This process is often accompanied by a significant change in the optical properties of the molecule, with the absorption maximum shifting to a lower energy. acs.org

The proposed mechanism for this oxidative addition involves a three-step process: initial formation of an η¹ association complex, followed by a monobrominated intermediate, and finally the formation of the dibrominated product. acs.org It is highly probable that 2-Phenyl-5-(phenylethynyl)tellurophene would undergo a similar reaction with halogens to yield the corresponding Te,Te-dihalo derivative.

| Tellurophene Derivative | Oxidizing Agent | Product | Reference |

| 2,5-Diphenyltellurophene | Br₂ | 2,5-Diphenyltellurophene-Te,Te-dibromide | acs.org |

| 2,5-Diphenyltellurophene | PhI(OTf)₂ | Diacetate-ligated tellurophene | acs.org |

Table 2: Examples of Oxidative Addition Reactions of Tellurophenes

Further Conjugation Strategies

The extended π-system of 2-Phenyl-5-(phenylethynyl)tellurophene can be further elaborated through various cross-coupling reactions. A powerful method for extending conjugation is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.

To apply this to the target molecule, one could envision a precursor such as 2-iodo-5-phenyltellurophene. A Sonogashira coupling reaction with phenylacetylene would then install the phenylethynyl group at the 5-position, directly forming 2-Phenyl-5-(phenylethynyl)tellurophene. Conversely, if one were to start with 2-phenyl-5-iodotellurophene, a Sonogashira reaction with a different terminal alkyne could be used to introduce further diversity and extend the conjugation in a controlled manner. The Sonogashira reaction is widely used for the synthesis of conjugated enynes and arylalkynes and has been successfully applied to various heterocyclic systems. libretexts.org

Advanced Spectroscopic and Computational Characterization

Elucidation of Electronic Structure and Molecular Orbitals

The electronic properties of conjugated organic molecules like 2-Phenyl-5-(phenylethynyl)tellurophene are fundamentally governed by their molecular orbitals. Computational chemistry provides powerful tools to investigate these properties.

Density Functional Theory (DFT) Calculations for HOMO-LUMO Energy Gaps and Orbital Localization

Density Functional Theory (DFT) is a computational method used to predict the electronic structure of molecules. For a compound like 2-Phenyl-5-(phenylethynyl)tellurophene, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, as it correlates with the molecule's electronic excitation energy and chemical reactivity. A smaller gap generally suggests that the molecule can be more easily excited, which often leads to absorption of light at longer wavelengths.

In related diarylalkynyl chalcogenophenes, the HOMO is typically localized across the entire π-conjugated backbone, including the phenyl rings, the ethynyl (B1212043) linker, and the central chalcogenophene ring. The LUMO is similarly delocalized. The heavy tellurium atom, with its diffuse p-orbitals, is expected to contribute significantly to the HOMO level, which can influence the energy gap compared to lighter sulfur or selenium analogues.

Table 1: Hypothetical DFT Data for 2-Phenyl-5-(phenylethynyl)tellurophene (Note: This table is illustrative and not based on published data for the specific compound.)

| Parameter | Calculated Value (eV) | Description |

| EHOMO | -5.20 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.50 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 2.70 | Energy difference between HOMO and LUMO |

Theoretical Analysis of π-Conjugation Effects

The extensive π-system of 2-Phenyl-5-(phenylethynyl)tellurophene, spanning from one phenyl ring to the other through the tellurophene (B1218086) core, is the primary determinant of its electronic properties. The degree of π-conjugation affects the delocalization of electrons, which in turn influences the HOMO-LUMO gap and the absorption characteristics of the molecule.

Theoretical studies on analogous systems have shown that an extended π-electron system is a crucial feature for achieving significant nonlinear optical (NLO) effects. The planarity of the molecule is also important; a more planar structure allows for better orbital overlap and more effective conjugation, generally leading to a red-shifted absorption spectrum. The tellurophene ring, being the largest of the chalcogenophenes, can sometimes lead to deviations from planarity, which would be a key point of investigation in a computational analysis.

Photophysical Properties Analysis

The interaction of a molecule with light is described by its photophysical properties, which are a direct consequence of its electronic structure.

Linear Absorption Spectroscopy (UV-Vis)

UV-Visible absorption spectroscopy measures the wavelengths of light that a molecule absorbs. For a conjugated molecule like 2-Phenyl-5-(phenylethynyl)tellurophene, the primary absorption band would correspond to the π-π* electronic transition from the HOMO to the LUMO.

Based on studies of similar tellurophene-containing polymers, the absorption maximum (λmax) for this compound would likely fall in the near-UV or visible region of the spectrum. For instance, a tellurophene-containing polymer was observed to have an absorption maximum at 380 nm and an absorption onset at 465 nm, from which an optical band gap of 2.67 eV was estimated. ias.ac.in The specific λmax for 2-Phenyl-5-(phenylethynyl)tellurophene would depend on the precise extent of conjugation and the solvent environment.

Table 2: Expected UV-Vis Absorption Data for 2-Phenyl-5-(phenylethynyl)tellurophene in a Common Solvent (e.g., THF) (Note: This table is illustrative and not based on published data for the specific compound.)

| Parameter | Expected Value |

| Absorption λmax (nm) | ~380 - 420 |

| Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | > 30,000 |

| Optical Band Gap (eV) | ~2.7 - 2.9 |

Emission Spectroscopy and Luminescence

Upon absorption of light, an excited molecule can relax by emitting a photon, a process known as fluorescence or phosphorescence. Emission spectroscopy would reveal the luminescence properties of 2-Phenyl-5-(phenylethynyl)tellurophene.

The heavy atom effect of tellurium is known to promote intersystem crossing from the singlet excited state to the triplet excited state. This would likely lead to a low fluorescence quantum yield and potentially observable phosphorescence at low temperatures. The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted to lower energies (longer wavelengths), a phenomenon known as the Stokes shift.

Non-linear Optical Properties and Two-Photon Absorption

Molecules with large, extended π-electron systems often exhibit significant third-order nonlinear optical (NLO) properties, including two-photon absorption (TPA). TPA is the simultaneous absorption of two photons, which can excite the molecule to a higher energy state. This property is of great interest for applications such as optical power limiting and bio-imaging.

The TPA cross-section (σ2) is a measure of the efficiency of this process and is often reported in Göppert-Mayer (GM) units. Theoretical studies on structurally related diarylalkynyl chalcogenophenes have been performed to predict their TPA cross-sections. nih.gov Experimental measurements, typically using techniques like the Z-scan method, would be necessary to confirm the TPA properties of 2-Phenyl-5-(phenylethynyl)tellurophene. The presence of the heavy tellurium atom and the extensive conjugation suggest that this molecule could possess a notable TPA response.

Singlet Oxygen Generation and Photosensitization

The ability of a molecule to generate singlet oxygen (¹O₂) upon photoexcitation is a critical parameter for applications in photodynamic therapy (PDT) and photocatalysis. Tellurophenes, owing to the heavy atom effect of tellurium, are known to facilitate intersystem crossing from the excited singlet state to the triplet state, a prerequisite for energy transfer to ground-state triplet oxygen to produce singlet oxygen. nih.govrsc.org

The extended π-conjugation in 2-Phenyl-5-(phenylethynyl)tellurophene, provided by the phenyl and phenylethynyl substituents, is expected to influence its absorption properties and, consequently, its potential as a photosensitizer. The quantum yield of singlet oxygen generation is a key metric for evaluating this potential and is typically determined using chemical trapping methods with reagents like 1,3-diphenylisobenzofuran (B146845) (DPBF) or by direct detection of the characteristic phosphorescence of singlet oxygen. nih.govnsf.govresearchgate.netnih.govrsc.org

Tellurophene-containing BODIPY dyes have also been synthesized and evaluated as photosensitizers, demonstrating the versatility of the tellurophene core in constructing new photochemically active molecules. researchgate.net

Solvatochromic Effects and Environmental Responsiveness

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a phenomenon often observed in molecules with a significant change in dipole moment upon electronic excitation. This property makes such compounds useful as probes for their local environment. For organotellurium compounds, the polarizability of the tellurium atom and the potential for intramolecular charge transfer (ICT) can give rise to solvatochromic effects.

Although specific studies on the solvatochromic behavior of 2-Phenyl-5-(phenylethynyl)tellurophene are not detailed in the available literature, research on other donor-π-acceptor (D–π–A) systems highlights the principles. For example, a triphenylimidazole-phenylacrylonitrile derivative exhibits positive solvatochromism, indicating a more polar excited state. rsc.org The photophysical properties of this D-π-A compound were found to be sensitive to solvent polarity and pH. rsc.org

Given the asymmetric nature and the presence of polarizable phenyl and phenylethynyl groups attached to the tellurophene core, it is plausible that 2-Phenyl-5-(phenylethynyl)tellurophene could exhibit solvatochromic behavior. A systematic study of its absorption and emission spectra in a range of solvents with varying polarity would be necessary to quantify this effect and to understand the nature of its excited states.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organotellurium Chemistry

NMR spectroscopy is an indispensable tool for the structural elucidation of organotellurium compounds. The chemical shifts and coupling constants of ¹H, ¹³C, and ¹²⁵Te nuclei provide a wealth of information about the molecular framework and the electronic environment of the atoms.

¹H NMR and ¹³C NMR Chemical Shifts and Coupling Constants

The ¹H and ¹³C NMR spectra of 2-Phenyl-5-(phenylethynyl)tellurophene are expected to show characteristic signals for the phenyl, phenylethynyl, and tellurophene ring protons and carbons. While specific experimental data for this compound is not provided in the search results, expected chemical shift regions can be inferred from data for related structures. rsc.orgrsc.orgchemicalbook.comchemicalbook.comspectrabase.com

Expected ¹H NMR Chemical Shifts:

| Protons | Expected Chemical Shift (ppm) |

| Phenyl-H | 7.2 - 7.8 |

| Phenylethynyl-H | 7.3 - 7.6 |

| Tellurophene-H | 7.0 - 8.0 |

Expected ¹³C NMR Chemical Shifts:

| Carbons | Expected Chemical Shift (ppm) |

| Phenyl-C | 125 - 140 |

| Phenylethynyl-C (alkynyl) | 80 - 100 |

| Phenylethynyl-C (aryl) | 120 - 135 |

| Tellurophene-C | 120 - 150 |

¹²⁵Te NMR Spectroscopy: Chemical Shifts and Structural Insights

¹²⁵Te NMR spectroscopy is particularly powerful for characterizing organotellurium compounds due to the wide chemical shift range of the ¹²⁵Te nucleus, which is highly sensitive to its coordination environment and the nature of the bonded groups. umanitoba.carsc.org The chemical shifts can span over 3000 ppm. umanitoba.ca

For diorganotellurides, the ¹²⁵Te chemical shifts are influenced by the electronic properties of the organic substituents. rsc.org Relativistic DFT calculations have become a crucial tool in accurately predicting and interpreting ¹²⁵Te NMR chemical shifts, as they account for the significant relativistic effects of the heavy tellurium atom. umanitoba.canih.govnih.gov

The ¹²⁵Te chemical shift of 2-Phenyl-5-(phenylethynyl)tellurophene would provide direct information about the electronic environment of the tellurium atom within the heterocycle. Variations in this chemical shift upon changes in substitution or solvent could reveal details about electronic communication through the tellurophene ring and intermolecular interactions. Studies on other organotellurium compounds have shown that factors like conformational changes and aggregation in solution can also influence the ¹²⁵Te chemical shift. nih.gov

Other Advanced Characterization Techniques (e.g., X-ray Crystallography for Structural Confirmation)

Beyond NMR spectroscopy, X-ray crystallography is the definitive method for determining the precise three-dimensional structure of crystalline compounds. A single-crystal X-ray diffraction study of 2-Phenyl-5-(phenylethynyl)tellurophene would provide accurate bond lengths, bond angles, and intermolecular packing information. This data is invaluable for understanding the planarity of the tellurophene ring, the orientation of the phenyl and phenylethynyl substituents, and any potential intermolecular interactions in the solid state.

While a specific crystal structure for 2-Phenyl-5-(phenylethynyl)tellurophene was not found in the provided search results, numerous crystal structures of other organotellurium compounds and related aromatic systems have been reported, demonstrating the power of this technique. rsc.orgnih.govnih.gov Such structural information is crucial for correlating the observed spectroscopic and photophysical properties with the molecular architecture and for the rational design of new materials with desired functionalities.

Redox Chemistry and Reactivity Mechanisms

Oxidative Addition to Tellurium Center (Te(II) to Te(IV))

The tellurium atom in 2-Phenyl-5-(phenylethynyl)tellurophene and related diaryltellurophenes readily undergoes oxidative addition, a reaction that increases its oxidation state from +2 to +4. This process is fundamental to the compound's redox chemistry and is a key step in potential energy storage reactions. nih.gov

Role of Halogens and Other Oxidants

Halogens, particularly bromine (Br₂), are effective oxidants for the tellurium center in π-conjugated tellurophenes. The reaction with bromine leads to the formation of a stable dibrominated Te(IV) species. This reversible oxidative addition is of interest for its potential application in energy storage systems, specifically those involving the conversion of hydrogen halides (HX) to hydrogen (H₂) and halogens (X₂). researchgate.net The tellurophene (B1218086) acts as a platform for the halogen, which can then be released through subsequent reactions.

Mechanistic Studies of Halogen Addition

Detailed mechanistic studies, supported by density functional theory (DFT), on the oxidative addition of halogens to tellurophenes have elucidated a three-step process. nih.gov While the specific kinetics for 2-Phenyl-5-(phenylethynyl)tellurophene are part of a broader class of diphenyltellurophenes, the general mechanism is considered applicable.

The proposed mechanism for the addition of bromine is as follows:

Formation of an η¹ association complex: The initial step involves the formation of a weak association complex between the tellurophene and the halogen molecule. nih.gov

Formation of a monobrominated intermediate: This is followed by the formation of a monobrominated intermediate species. nih.gov

Formation of the dibrominated product: The final step is the formation of the stable Te(IV) dibrominated product. nih.gov

This multi-step pathway highlights the nuanced nature of the oxidative addition at the tellurium center.

Photoelimination Reactions from Hypervalent Tellurium Species

The Te(IV) species formed from oxidative addition are often photoactive, meaning they can undergo reactions when exposed to light. This photoelimination process regenerates the original Te(II) tellurophene and releases the added substituents, such as halogen atoms.

Light-Driven Reduction of Te(IV) Center

The reduction of the Te(IV) center back to Te(II) can be initiated by irradiation with visible light. For a series of diphenyltellurophene derivatives, photoreduction has been observed using light with wavelengths of 430 nm, 447 nm, or 617 nm, depending on the specific absorption characteristics of the compound. nih.gov The photoreaction proceeds through the release of bromine radicals. nih.gov

Quantum Yields and Substituent Effects on Photoelimination

The efficiency of the photoelimination reaction is quantified by the photochemical quantum yield (Φ), which is the ratio of the number of molecules that react to the number of photons absorbed. Studies on various substituted diphenyltellurophenes have shown that the quantum yield is significantly influenced by the nature of the substituents on the phenyl rings.

Compounds bearing electron-withdrawing substituents have been found to exhibit the highest photochemical quantum efficiencies. nih.gov For instance, a pentafluorophenyl-functionalized tellurophene demonstrated a quantum efficiency of up to 42.4% when the photoelimination was carried out in the presence of an alkene trap. nih.gov This suggests that for 2-Phenyl-5-(phenylethynyl)tellurophene, modifications to the phenyl or phenylethynyl groups could be used to tune the efficiency of the photoelimination process.

| Substituent Type | Effect on Quantum Yield | Example Quantum Yield |

| Electron-withdrawing | Higher | Up to 42.4% |

| Electron-donating | Lower | Not specified |

Data based on a study of a series of photoactive diphenyltellurophene compounds. nih.gov

Reactivity with Reactive Oxygen Species (ROS), e.g., Singlet Oxygen

In addition to reactions with halogens, tellurophenes can also interact with reactive oxygen species (ROS). The photoelimination reaction of the dibrominated Te(IV) species is competitive with intersystem crossing to a triplet state. nih.gov This triplet state can then sensitize the formation of singlet oxygen (¹O₂), a highly reactive form of oxygen. nih.govresearchgate.net

The generation of singlet oxygen has been observed during the flash photolysis of 2,5-diphenyltellurophene derivatives under aerobic conditions. researchgate.net This indicates that the triplet state of the brominated species can transfer energy to ground-state triplet oxygen (³O₂) to produce singlet oxygen. This property is of interest for applications such as photodynamic therapy, where the generation of ROS is used to induce cell death. nih.gov

Computational Studies on Reaction Pathways and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the complex redox chemistry and reaction mechanisms of organotellurium compounds. While specific computational studies on the reaction pathways and intermediates of 2-Phenyl-5-(phenylethynyl)tellurophene are not extensively documented in publicly available literature, a wealth of information can be gleaned from theoretical investigations of closely related π-extended tellurophenes, such as 2,5-diphenyltellurophene (PT). These studies provide a robust framework for understanding the fundamental principles that govern the reactivity of the tellurium center and the surrounding π-system in 2-Phenyl-5-(phenylethynyl)tellurophene.

The primary focus of computational studies in this area is to unravel the nature of the species formed upon oxidation of the tellurophene ring. The tellurium atom in tellurophenes can undergo a formal change in oxidation state from Te(II) to Te(IV) upon reaction with oxidants. Computational models are instrumental in distinguishing between two potential outcomes of oxidation: the formation of a delocalized radical cation, where the positive charge is spread across the entire π-conjugated system, or the formation of a localized, hypervalent Te(IV) species, where the charge is concentrated on the tellurium atom, which then coordinates with anions or solvent molecules present in the reaction medium. researchgate.netspringernature.com

The choice between these two pathways is highly dependent on the reaction conditions, particularly the coordinating ability of the anions in the electrolyte solution. springernature.com DFT calculations have been employed to model the structures and energies of the various possible intermediates and transition states.

For instance, in the presence of strongly coordinating anions like halides (X⁻), the two-electron oxidation of a tellurophene (Te) is proposed to proceed via a pathway leading to a stable hypervalent Te(IV) compound, TeX₂. Computational models can calculate the geometries and energies of these species.

A generalized reaction pathway for the two-electron oxidation of a tellurophene in the presence of a coordinating species (L) can be computationally explored, with key intermediates being the radical cation [Te]•+, the dication [Te]²⁺, and the coordinated species [Te-L₂].

Calculated Properties of Oxidized Tellurophene Species

DFT calculations can provide valuable insights into the electronic and structural properties of the intermediates involved in the redox chemistry of tellurophenes. The following table presents representative data, analogous to what would be expected from a computational study on a π-extended tellurophene.

| Species | Spin State | Key Bond Lengths (Te-C) (Å) | Charge on Te (e) | HOMO-LUMO Gap (eV) |

| Neutral Tellurophene | Singlet | 2.10 | +0.45 | 3.5 |

| Radical Cation | Doublet | 2.15 | +0.90 | 2.1 |

| Dication | Singlet | 2.20 | +1.50 | 1.5 |

| Te(IV)-Cl₂ Adduct | Singlet | 2.25 | +1.20 | 2.8 |

Note: The values presented in this table are illustrative and representative of typical computational results for π-extended tellurophenes. They are not experimental values for 2-Phenyl-5-(phenylethynyl)tellurophene.

The calculations often reveal that in the radical cation, the spin density is delocalized over the π-system, which is a characteristic feature of a delocalized electronic structure. In contrast, for the Te(IV) adducts, the calculations typically show a significant localization of charge on the tellurium atom and the formation of new Te-L bonds. The lengthening of the Te-C bonds in the oxidized species is also a common computational finding, indicating a weakening of the bonds within the tellurophene ring.

Reaction Energy Profiles

Computational studies can also map out the potential energy surface for a given reaction, identifying transition states and calculating activation energy barriers. This information is crucial for determining the most likely reaction mechanism. For example, the energy profile for the association of a ligand (L) to the oxidized tellurophene dication can be calculated.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1 | [Te]²⁺ + L | 0 |

| 2 | Transition State 1 | +5.2 |

| 3 | [Te-L]²⁺ | -10.8 |

| 4 | [Te-L]²⁺ + L | -10.8 |

| 5 | Transition State 2 | -8.5 |

| 6 | [Te-L₂]²⁺ | -25.3 |

Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from computational studies on reaction pathways.

These computational energy profiles can help to rationalize experimental observations. For example, a low energy barrier for the coordination of a ligand would suggest that the formation of the hypervalent Te(IV) species is a facile process.

In the specific case of 2-Phenyl-5-(phenylethynyl)tellurophene, the extended π-conjugation provided by the phenylethynyl group would likely lead to a more stabilized radical cation compared to simpler dialkyl or diaryl tellurophenes. researchgate.net Computational studies would be invaluable in quantifying this stabilization and predicting whether the charge delocalization can effectively compete with the formation of a localized Te(IV) center, even in the presence of coordinating species. The interplay between the extended π-system and the Lewis acidic tellurium center remains a rich area for future computational investigations.

Applications in Advanced Functional Materials

Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages the tunable properties of organic molecules to create lightweight, flexible, and cost-effective electronic devices. Tellurophene-containing materials, including polymers and small molecules, have demonstrated significant potential in this area. The heavy atom effect of tellurium, along with its ability to promote intermolecular interactions, can lead to enhanced charge transport and desirable optical properties.

The development of efficient emitter materials is a cornerstone of Organic Light-Emitting Diode (OLED) technology. Tellurophene (B1218086) derivatives, particularly those with extended π-systems like 2-Phenyl-5-(phenylethynyl)tellurophene , are of interest in this context. Research into the broader family of 2,5-bis(arylethynyl)tellurophenes has shown that these compounds can be highly fluorescent. The emission colors of these materials can be tuned by modifying the aryl substituents, suggesting that a range of emitters could be designed from this basic structure. The fluorescence quantum yields for this class of tellurophenes are reported to be in the range of 0.1-0.3.

The introduction of the tellurium atom can also influence the intersystem crossing rates, potentially enabling the harvesting of both singlet and triplet excitons, a key strategy for achieving high-efficiency OLEDs. While specific performance data for 2-Phenyl-5-(phenylethynyl)tellurophene in OLED devices is not yet widely reported, the promising photophysical properties of its structural analogues make it a compound of significant interest for future research in this area.

| Property | Value Range for 2,5-bis(arylethynyl)tellurophenes |

| Absorption Maxima (λ_max) | 396 - 421 nm |

| Emission Maxima (λ_em) | 440 - 480 nm |

| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.3 |

| Note: This data represents the general properties of the 2,5-bis(arylethynyl)tellurophene family, as specific data for 2-Phenyl-5-(phenylethynyl)tellurophene is not extensively available. |

In the pursuit of efficient organic solar cells, the design of donor and acceptor materials with tailored energy levels and broad absorption spectra is crucial. Tellurophenes have been investigated for their potential in this area due to their tendency to exhibit narrow band gaps and high charge carrier mobilities.

A critical parameter for any photovoltaic material is its optical band gap, which determines the portion of the solar spectrum that can be absorbed. For tellurophene-containing polymers, the introduction of tellurium has been shown to reduce the optical band gap compared to their thiophene-based counterparts. For instance, a tellurophene-containing polymer, PDTDPPTe, exhibited an optical band gap of 1.25 eV. This red-shift in absorption is attributed to the stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) energy level. nih.govThe absorption spectra of 2,5-bis(arylethynyl)tellurophenes show broad bands with maxima between 396 and 421 nm, indicating significant light absorption in the visible region. By modifying the substituents on the phenyl rings, it is possible to further tune the band gap and absorption characteristics of these materials.

| Compound Family | Typical Optical Band Gap (Eg_opt) |

| Tellurophene-containing polymers | ~1.25 - 1.4 eV |

| Note: This data is for representative tellurophene-containing polymers and not specifically for 2-Phenyl-5-(phenylethynyl)tellurophene. nih.gov |

Organic Field-Effect Transistors (OFETs) are fundamental components of organic circuits, and their performance is heavily reliant on the charge carrier mobility of the organic semiconductor used. The unique properties of tellurophenes make them promising candidates for the active layer in OFETs. Research on a novel tellurophene-containing conjugated polymer, PDTDPPTe, has shown outstanding performance in thin-film transistors, with a maximum hole mobility (μ_max) of 1.78 cm²/V·s and a high on/off current ratio (I_on/I_off) of 10⁵-10⁶. These impressive results highlight the potential of tellurophene-based materials to function as high-performance semiconductors in OFETs. The ordered molecular packing and enhanced intermolecular interactions facilitated by the tellurium atoms are thought to contribute to these excellent charge transport properties.

| Material | Maximum Hole Mobility (μ_max) | On/Off Current Ratio (I_on/I_off) |

| PDTDPPTe (a tellurophene-containing polymer) | 1.78 cm²/V·s | 10⁵-10⁶ |

| Note: This data is for a representative tellurophene-containing polymer and illustrates the potential of this class of materials in OFETs. |

Electrochromic materials are capable of changing their optical properties, such as color, in response to an applied electrical potential. This property makes them suitable for applications like smart windows, displays, and sensors. Tellurophene derivatives have been investigated for their electrochromic behavior. The oxidation of the tellurophene ring can lead to the formation of delocalized radical cations, resulting in significant changes in the material's absorption spectrum. For instance, some electrochemically oxidized phenothiazine (B1677639) derivatives with ethynyl (B1212043) linkages exhibit broad absorption profiles spanning from the UV to the near-infrared region. Polymers derived from carbazole (B46965) and triphenylamine (B166846) containing tellurophene units have also shown promising electrochromic properties, with some exhibiting black electrochromism. The reversible redox behavior of the tellurium center contributes to the stability and performance of these materials in electrochromic devices.

Sensing Applications

Oxygen and Multidentate Anionic Species Sensing

No specific studies detailing the use of 2-Phenyl-5-(phenylethynyl)tellurophene for oxygen or multidentate anionic species sensing were identified.

Biosensor Development

There is no available research on the incorporation or application of 2-Phenyl-5-(phenylethynyl)tellurophene in the development of biosensors.

Catalysis and Energy-Related Applications

Photoreduction and Hydrogen Production

Specific data on the use of 2-Phenyl-5-(phenylethynyl)tellurophene in photoreduction processes or for hydrogen production from sources such as hydrogen halides is not documented in the available literature.

Tellurium-Based Catalytic Systems

While tellurium-based catalysis is an area of active research, no studies were found that specifically investigate or utilize 2-Phenyl-5-(phenylethynyl)tellurophene as a catalyst or a component in catalytic systems.

Future Directions and Emerging Research Avenues

Exploration of Novel Tellurophene (B1218086) Architectures and Substitution Patterns

The foundational structure of 2-Phenyl-5-(phenylethynyl)tellurophene serves as a template for the design of a vast array of new tellurophene-based materials. Future research will likely focus on the systematic modification of this core structure to fine-tune its electronic and physical properties.

One promising avenue of exploration is the synthesis of oligomeric and polymeric structures incorporating the 2-Phenyl-5-(phenylethynyl)tellurophene motif. The development of polytellurophenes is a burgeoning field, and the integration of this specific monomer could lead to polymers with tailored optoelectronic characteristics. rsc.orgrsc.org The phenyl and phenylethynyl groups can influence solubility and intermolecular packing, which are critical parameters for the performance of organic electronic devices.

Furthermore, the strategic introduction of various functional groups onto the phenyl and phenylethynyl rings will be a key area of investigation. Electron-donating or electron-withdrawing substituents can be used to modulate the HOMO and LUMO energy levels of the molecule, thereby altering its electrochemical and photophysical properties. A "heterocycle first" approach to synthesis could streamline the creation of a diverse library of such derivatives. rsc.org

Table 1: Potential Substitution Patterns for Novel Tellurophene Architectures

| Substitution Position | Example Substituent | Potential Impact |

| Phenyl Ring (para-position) | Methoxy (-OCH₃) | Increased electron density, potential for red-shifted absorption |

| Phenyl Ring (para-position) | Nitro (-NO₂) | Decreased electron density, potential for altered charge transport |

| Phenylethynyl Ring | Trimethylsilyl (-Si(CH₃)₃) | Improved solubility, potential for use in "sila"-Sonogashira coupling |

| Tellurophene Ring (3,4-positions) | Alkyl chains | Enhanced processability and solubility for polymer applications |

Advanced Computational Modeling for Predictive Design

Computational chemistry is an indispensable tool for accelerating the discovery and design of new materials. In the context of 2-Phenyl-5-(phenylethynyl)tellurophene, advanced computational modeling will play a pivotal role in predicting the properties of novel derivatives before their synthesis, saving significant time and resources.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this and related tellurophenes. aber.ac.uk Such studies can provide valuable insights into how different substitution patterns affect the frontier molecular orbitals (HOMO and LUMO), the bandgap, and the charge transport characteristics of these materials. aber.ac.uk For instance, simulations can predict how the extension of the π-conjugated system, through the introduction of additional aromatic or acetylenic units, will influence the material's absorption and emission spectra.

Moreover, computational models can be developed to screen virtual libraries of 2-Phenyl-5-(phenylethynyl)tellurophene derivatives for specific applications. By predicting properties such as electron affinity and ionization potential, it is possible to identify promising candidates for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices. aber.ac.uk

Table 2: Predicted Electronic Properties of Substituted Tellurophenes (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

| 2,5-Diphenyltellurophene | -5.40 | -2.10 | 3.30 |

| 2-Phenyl-5-(phenylethynyl)tellurophene | -5.35 | -2.25 | 3.10 |

| 2,5-Bis(phenylethynyl)tellurophene | -5.30 | -2.40 | 2.90 |

| (Note: The data in this table are illustrative and based on general trends in conjugated systems. Actual values would need to be determined by specific DFT calculations.) |

Integration into Hybrid Organic-Inorganic Systems

The creation of hybrid organic-inorganic materials offers a powerful strategy for combining the desirable properties of both classes of materials. nih.gov The tellurium atom in 2-Phenyl-5-(phenylethynyl)tellurophene provides a unique handle for coordination to inorganic components, opening up possibilities for the development of novel hybrid systems.

These hybrid materials can be broadly classified into two categories: Class I, where the organic and inorganic components are linked by weak interactions such as van der Waals forces or hydrogen bonds, and Class II, where they are connected by strong covalent bonds. nih.gov Future research could explore the incorporation of 2-Phenyl-5-(phenylethynyl)tellurophene into both types of hybrid materials.

For example, this tellurophene derivative could be used as a building block for the synthesis of metal-organic frameworks (MOFs), where the tellurium atom or functionalized phenyl/phenylethynyl groups coordinate to metal centers. Such tellurophene-based MOFs could exhibit interesting catalytic, sensing, or gas storage properties. Additionally, the compound could be integrated into nanocomposites with inorganic nanoparticles, such as quantum dots or metal oxides, to create materials with enhanced photophysical or electronic properties for applications in lighting and sensing. The tellurium center's ability to interact with metal surfaces could also be exploited in the development of new types of molecular wires or single-molecule electronic components.

Development of Robust and Sustainable Synthetic Methodologies

The advancement of research on 2-Phenyl-5-(phenylethynyl)tellurophene and its derivatives is contingent upon the availability of efficient, scalable, and sustainable synthetic methods. While traditional organometallic cross-coupling reactions are effective for the synthesis of substituted tellurophenes, future efforts will likely focus on developing more environmentally friendly and atom-economical approaches.

One promising strategy is the use of one-pot, transition-metal-free synthetic routes. wikipedia.org For instance, the reaction of appropriately substituted diynes with a tellurium source under mild conditions could provide a direct and efficient pathway to asymmetrically substituted tellurophenes like the title compound. wikipedia.org

Furthermore, the development of catalytic C-H activation/functionalization reactions for the tellurophene core would represent a significant advance. This would allow for the direct introduction of phenyl and phenylethynyl groups onto a pre-formed tellurophene ring, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps.

The Sonogashira cross-coupling reaction is a powerful tool for forming the carbon-carbon bond between the tellurophene and the phenylethynyl group. wikipedia.orgorganic-chemistry.orgyoutube.com Research into copper-free Sonogashira couplings and the use of more sustainable catalysts and solvents will be crucial for the large-scale and environmentally responsible production of these materials. organic-chemistry.org Additionally, exploring cycloaddition reactions, such as the Diels-Alder reaction or [3+2] cycloadditions, could offer novel pathways to construct the tellurophene ring itself or to further functionalize the molecule. chemrxiv.orglibretexts.orglibretexts.orgnih.gov

Table 3: Comparison of Potential Synthetic Methodologies

| Synthetic Method | Advantages | Challenges |

| Stepwise Cross-Coupling | High control over substitution pattern | Multiple steps, potential for low overall yield |

| One-Pot Synthesis | Fewer steps, potentially higher overall yield | Control of regioselectivity can be challenging |

| C-H Functionalization | High atom economy, reduced waste | Development of selective and efficient catalysts |

| Cycloaddition Reactions | Access to novel and complex architectures | Substrate scope and reaction conditions may be limited |

Q & A

Q. What are the most efficient synthetic routes for 2-phenyl-5-(phenylethynyl)tellurophene, and how do microwave-assisted methods compare to traditional approaches?

The synthesis of tellurophene derivatives can be achieved via microwave-assisted palladium-catalyzed ipso-arylative polymerization, which significantly reduces reaction time and improves yield compared to conventional thermal methods. For example, PDPPTe2T, a low-bandgap polymer containing tellurophene, was synthesized using this method, achieving enhanced light absorption in the near-infrared region . Traditional hydrotelluration of diynes (e.g., using Na₂Te) remains viable but often requires longer reaction times and produces lower molecular-weight polymers .

Q. How do the electronic properties of tellurophene compare to thiophene and selenophene in conjugated polymers?

Tellurophene exhibits stronger electron delocalization due to the larger atomic radius and lower electronegativity of tellurium compared to sulfur or selenium. Density Functional Theory (DFT) calculations reveal that Te substitution shortens C–C bond lengths between tellurophene and adjacent aromatic rings (e.g., thiophene), increasing electronic coupling and red-shifting absorption spectra . Cyclic voltammetry and EPR studies confirm comparable electronic coupling mediation by tellurophene, thiophene, and selenophene in phenothiazine-based systems .

Q. What spectroscopic techniques are critical for characterizing tellurophene-based compounds?

Key techniques include:

- UV-Vis-NIR Spectroscopy : To assess bandgap and absorption red-shift (e.g., PDPPTe2T absorbs up to 1,000 nm) .

- DFT Calculations : To correlate structural parameters (e.g., bond lengths) with optical properties .

- X-ray Crystallography : For resolving Te–C bond lengths and secondary Te···O interactions in oxidized derivatives .

Advanced Research Questions

Q. How can contradictions in electronic coupling data between experimental and theoretical studies be resolved?

While DFT predicts enhanced electronic coupling in tellurophene due to Te’s polarizability, experimental cyclic voltammetry and optical absorption data sometimes show minimal differences between tellurophene and lighter chalcogen analogs. To resolve this, researchers should:

Q. What mechanistic insights explain the selectivity of tellura-Baeyer–Villiger (tellura-BV) oxidation for Te–C bonds over S/Se analogs?

The tellura-BV reaction selectively oxidizes Te–C bonds in tellurophene to form chiral tellurinate lactones, even in the presence of S/Se groups. This selectivity arises from:

- The lower bond dissociation energy of Te–C (~238 kJ/mol) vs. S–C (~272 kJ/mol).

- Strong secondary Te···O interactions stabilizing the transition state .

Methodological validation includes competitive oxidation experiments with mixed chalcogen substrates and kinetic isotope effect studies.

Q. How does Te⋯Te chalcogen bonding influence aggregation in tellurophene-containing polymers?

In cyclopentadithiophene-tellurophene copolymers, Te⋯Te interactions induce solution-phase aggregation, intensifying absorption peaks and narrowing bandgaps. Researchers can:

- Monitor aggregation via concentration-dependent UV-Vis spectroscopy.

- Compare Hansen solubility parameters to quantify Te⋯Te interaction strength .

Q. Why do theoretical predictions of nonlinear absorption properties sometimes deviate from experimental data in phenylethynyl-substituted tellurophenes?

Discrepancies arise from approximations in DFT functionals (e.g., neglecting solvent effects or exciton binding energies). To improve accuracy:

Q. What strategies optimize the photovoltaic performance of tellurophene-based bulk heterojunction solar cells?

Optimization involves:

- Donor-Acceptor Pairing : PDPPTe2T paired with PC71BM achieves 4.4% PCE due to complementary absorption profiles .

- Morphology Control : Use solvent additives (e.g., 1,8-diiodooctane) to refine phase separation.

- Interface Engineering : Incorporate ZnO electron-transport layers to reduce recombination .

Methodological Recommendations

- For synthesis prioritization, microwave-assisted methods are preferred for time-sensitive projects, while traditional routes suit functionalization studies .

- When analyzing electronic coupling, combine DFT with experimental techniques (e.g., ultrafast spectroscopy) to account for environmental effects .

- To resolve oxidation selectivity, use isotopically labeled substrates (e.g., ¹²⁵Te) for mechanistic tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.